3-(3,4-Difluorophenoxy)azetidine hydrochloride
Overview
Description
3-(3,4-Difluorophenoxy)azetidine hydrochloride, also known as 3,4-difluorophenoxyazetidine hydrochloride or 3,4-DFPHCl, is a versatile organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnology industries. It is a colorless, water-soluble crystalline solid that is used as a building block in organic synthesis, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. 3,4-DFPHCl is also used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and antivirals.
Mechanism Of Action
The mechanism of action of 3,4-DFPHCl is not fully understood. However, it is believed to act as a catalyst in the formation of new chemical bonds between molecules of different types, such as between carbon and nitrogen atoms. This process is known as nucleophilic substitution, and it is thought to be responsible for the formation of new compounds from 3,4-DFPHCl.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,4-DFPHCl are not fully understood. However, it is believed to act as a catalyst in the formation of new chemical bonds between molecules of different types, such as between carbon and nitrogen atoms. Additionally, 3,4-DFPHCl has been shown to have antifungal, antibacterial, and antiviral properties, and it has been used in the synthesis of a variety of pharmaceuticals.
Advantages And Limitations For Lab Experiments
The advantages of using 3,4-DFPHCl in laboratory experiments include its stability, low cost, and availability. Additionally, 3,4-DFPHCl is water-soluble and can be used in a variety of organic synthesis reactions. The main limitation of using 3,4-DFPHCl in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
The future directions for 3,4-DFPHCl include further research into its mechanism of action, as well as its potential applications in the synthesis of organic compounds, the study of biological systems, and the development of new pharmaceuticals. Additionally, 3,4-DFPHCl could be used to develop new fluorescent probes for the study of biological systems, and it could be used to synthesize new compounds with potential therapeutic applications. Finally, further research into the biochemical and physiological effects of 3,4-DFPHCl could lead to new insights into its potential applications.
Scientific Research Applications
3,4-DFPHCl is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biological systems, and the development of new pharmaceuticals. It has been used in the synthesis of antifungal agents, antibiotics, and antivirals, as well as in the synthesis of other compounds such as peptides, steroids, and nucleosides. Additionally, 3,4-DFPHCl has been used in the synthesis of a variety of fluorescent probes, which are used to study biological systems.
properties
IUPAC Name |
3-(3,4-difluorophenoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYZUROTBPYFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenoxy)azetidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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